![molecular formula C7H2Br2F4 B1383108 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 1049037-64-0](/img/structure/B1383108.png)
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, commonly referred to as 1-Bromo-4-bromomethyl-TBB, is an organic compound that is used in a variety of scientific research applications. It is a colorless and odorless liquid with a melting point of -19.2 °C and a boiling point of 102 °C. 1-Bromo-4-bromomethyl-TBB has been used in research applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
I have conducted searches to find specific scientific research applications for 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene , but unfortunately, the available information does not detail unique applications for this compound. The search results primarily offer product and supplier information without specifying research uses .
Mechanism of Action
Mode of Action
The mode of action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is primarily through its reactivity as a halogenated compound . The bromine atoms attached to the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to changes in the structure of the compound, which can then interact with different targets.
Action Environment
The action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcome of its reactions . .
properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPOBCPPAUSCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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